(2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide
Description
Properties
IUPAC Name |
(E)-3-amino-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-cyano-N-phenylprop-2-enethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N6S/c21-16-10-13(20(22,23)24)12-27-18(16)30-8-6-29(7-9-30)17(26)15(11-25)19(31)28-14-4-2-1-3-5-14/h1-5,10,12H,6-9,26H2,(H,28,31)/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRWVTQXZLUOES-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C(C#N)C(=S)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=C(\C#N)/C(=S)NC3=CC=CC=C3)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, which is then reacted with piperazine to form the piperazine-pyridine intermediate. This intermediate is further reacted with a cyano and phenylprop-2-enethioamide derivative under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Hydrolysis of the Thioamide Group
The thioamide (-C(S)NH-) group undergoes hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids.
The thioamide-to-amide conversion is critical for modulating bioactivity, as seen in related piperazinyl-thioamide derivatives .
Cyano Group Reactivity
The cyano (-C≡N) group participates in nucleophilic additions and reductions:
Hydrolysis to Carboxylic Acid
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| H2SO4 (95%), 110°C | Concentrated H2SO4 | (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-carboxy-N-phenylprop-2-enethioamide | 58% |
Reduction to Amine
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| H2, Raney Ni, 50°C | H2 (1 atm) | (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-aminomethyl-N-phenylprop-2-enethioamide | 81% |
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation or acylation at the secondary nitrogen:
| Reaction | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF | N-Methylated derivative | 89% | |
| Acylation | AcCl, Et3N, CH2Cl2 | N-Acetylated derivative | 76% |
This reactivity aligns with studies on pyridinyl-piperazine systems, where alkylation enhances solubility and pharmacokinetics .
Enamine Tautomerization and Cyclization
The α,β-unsaturated enamine system facilitates tautomerization and cyclization under thermal or catalytic conditions:
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Thermal cyclization | Toluene, 120°C | Pyrido[1,2-a]pyrimidine derivative | 63% | |
| Acid-catalyzed | p-TsOH, MeOH | Thiazole-fused heterocycle | 68% |
Electrophilic Aromatic Substitution
The 3-chloro-5-(trifluoromethyl)pyridine subunit directs electrophilic substitution at the para-position to the electron-withdrawing groups:
| Reaction | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO3, H2SO4, 0°C | 4-Nitro-pyridine derivative | 45% | |
| Sulfonation | SO3, H2SO4 | 4-Sulfo-pyridine derivative | 52% |
The trifluoromethyl group deactivates the ring, favoring meta/para selectivity .
Metal Complexation
The enamine-thioamide system acts as a bidentate ligand for transition metals:
Key Findings from Research
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine, particularly those containing amino and trifluoromethyl groups, exhibit significant anticancer properties. The compound has been investigated for its potential as a bioactive agent against various cancer cell lines. A study employing molecular docking techniques suggested that the compound interacts effectively with target proteins involved in cancer progression, demonstrating promising inhibitory activity against tumor growth .
Neuropharmacology
The structural features of the compound suggest potential applications in neuropharmacology. Specifically, the piperazine moiety is known for its ability to modulate neurotransmitter systems. Investigations into related compounds have shown efficacy as inhibitors of glycine transporters, which could lead to therapeutic strategies for neurological disorders .
Agricultural Applications
Pesticidal Properties
The presence of the trifluoromethyl group enhances the bioactivity of pyridine derivatives, making them effective as agrochemicals. The compound has been tested for its ability to control pathogenic microorganisms in agriculture, with results indicating high efficacy against specific pests and diseases affecting crops . For example, a concentration of 100 ppm demonstrated complete control over Sphaerotheca fuliginea and Rhizoctonia solani, highlighting its potential as an agricultural fungicide .
Synthesis and Chemical Utility
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of other biologically active compounds. This utility is particularly relevant in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with several piperazine- and pyridine-containing derivatives, which are summarized below:
Biological Activity
The compound (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide, often referred to as DMA15306, is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of DMA15306 is characterized by several functional groups that contribute to its biological activity. The key components include:
- Pyridine ring : A 3-chloro-5-(trifluoromethyl) substituent enhances lipophilicity and may influence receptor binding.
- Piperazine moiety : Known for its role in modulating neurotransmitter systems.
- Thioamide group : Potentially involved in enzyme inhibition.
The molecular formula is , with a molecular weight of 426.90 g/mol.
The biological activity of DMA15306 can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as a multikinase inhibitor, similar to other pyridine-based compounds. The following mechanisms have been proposed:
- Kinase Inhibition : DMA15306 may inhibit specific kinases involved in cell proliferation and survival pathways, potentially inducing apoptosis in cancer cells.
- Neurotransmitter Modulation : The piperazine fragment suggests possible interactions with serotonin and dopamine receptors, which could have implications for psychiatric disorders.
Anticancer Activity
Research indicates that DMA15306 exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it induces apoptosis at nanomolar concentrations, similar to established anticancer agents like imatinib .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 30 | Induction of apoptosis via kinase inhibition |
| DU145 (Prostate) | 50 | Cell cycle arrest and apoptosis |
| MCF7 (Breast) | 40 | Inhibition of proliferative signaling |
Structure-Activity Relationship (SAR)
The effectiveness of DMA15306 can be further understood through SAR studies. Variations in the piperazine and pyridine substituents have been analyzed to determine their impact on potency and selectivity. For instance:
- Pyridine Substituents : The presence of trifluoromethyl groups enhances binding affinity due to increased electron-withdrawing effects.
- Piperazine Variants : Altering the piperazine substituent can modulate the compound's ability to cross the blood-brain barrier, affecting its potential use in neurological disorders.
Case Studies
- Study on K562 Cells : A study demonstrated that DMA15306 effectively reduced cell viability by inducing apoptosis through caspase activation pathways . The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- In Vivo Efficacy : In animal models, DMA15306 showed promising results in reducing tumor size without significant toxicity, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide, and which intermediates are critical?
- Methodological Answer : Prioritize the synthesis of the trifluoromethylpyridine core (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) via nucleophilic substitution or halogen exchange reactions. Piperazine coupling can be achieved using Buchwald-Hartwig amination or microwave-assisted methods to enhance efficiency. Key intermediates include the pyridine-piperazine scaffold and the enethioamide precursor, which require careful purification via column chromatography or recrystallization to avoid byproducts .
Q. How can researchers optimize reaction yields during multi-step synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, flow chemistry (as demonstrated in Omura-Sharma-Swern oxidations) allows precise control over reaction parameters, reducing side reactions . Statistical modeling (e.g., response surface methodology) can further refine conditions, particularly for coupling steps involving moisture-sensitive intermediates .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and substituent positions. For tautomeric forms, variable-temperature NMR or X-ray crystallography is recommended to resolve dynamic equilibria .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and stability?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitutions. However, it may also increase susceptibility to hydrolysis in polar solvents. Stability studies (e.g., accelerated degradation under acidic/basic conditions) paired with DFT calculations can predict reactive sites and guide solvent selection (e.g., aprotic solvents like DMF or THF) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity). For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein interference). Normalize data using internal controls (e.g., reference inhibitors) and apply meta-analysis to identify trends across studies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Molecular dynamics simulations (AMBER or GROMACS) can assess binding stability, while QSAR models correlate structural features (e.g., logP, H-bond donors) with activity. Validate predictions with mutagenesis studies on key residues .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) for stereocontrol. Continuous-flow systems reduce batch variability and improve mixing efficiency. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis at each step. For large-scale reactions, consider enzyme-mediated resolutions to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
